[2,3'-Bipyridine]-5'-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
1346686-51-8 |
|---|---|
Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
5-pyridin-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H9N3O/c12-11(15)9-5-8(6-13-7-9)10-3-1-2-4-14-10/h1-7H,(H2,12,15) |
InChI Key |
AACJFDRRQVKDAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
Coordination Chemistry of 2,3 Bipyridine 5 Carboxamide Ligands
Fundamental Principles of Bipyridine Metal Chelation
Bipyridine ligands are a cornerstone of coordination chemistry, renowned for their ability to form stable complexes with a wide array of metal ions. wikipedia.org The fundamental principle underlying their chelating ability is the presence of two nitrogen atoms within the pyridine (B92270) rings, which can donate lone pairs of electrons to a metal center, forming coordinate covalent bonds. nih.gov In the case of bipyridine isomers like 2,2'-bipyridine (B1663995), the two nitrogen atoms are positioned to form a five-membered chelate ring with the metal ion, a thermodynamically favorable arrangement known as the chelate effect. This effect leads to significantly greater stability compared to coordination with two separate monodentate pyridine ligands. mdpi.com
For an unsymmetrical ligand such as [2,3'-Bipyridine]-5'-carboxamide, the nitrogen atoms are on different pyridine rings with a 2,3'-linkage. This geometry makes the formation of a stable chelate ring with a single metal center less favorable than in the 2,2'-isomer due to steric strain. Instead, it is more likely to act as a bridging ligand, coordinating to two different metal centers, or as a monodentate ligand through the more accessible nitrogen atom. The specific coordination mode would depend on the metal ion's preferred geometry, the reaction conditions, and the presence of other competing ligands.
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with bipyridine-based ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. mdpi.com The resulting complexes can be characterized by a variety of spectroscopic techniques to determine their structure and properties.
Infrared (IR) Spectroscopy: Can provide evidence of coordination by observing shifts in the vibrational frequencies of the pyridine ring and the carboxamide group. For instance, a shift in the C=O stretching frequency of the carboxamide group upon coordination to a metal ion would indicate its involvement in bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for characterizing diamagnetic complexes in solution, providing information about the ligand's environment and symmetry upon coordination.
UV-Visible (UV-Vis) Spectroscopy: Metal complexes of bipyridine ligands often exhibit intense absorption bands in the UV-visible region, which are typically assigned to metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org The energy of these transitions is sensitive to the nature of the metal ion, its oxidation state, and the substituents on the bipyridine ligand.
Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the complex, confirming its composition. nih.gov
Complexation with Transition Metal Ions (e.g., Ru(II), Ni(II), Zn(II), Co(II), Sr(II), Ho(III), Ce(III), Cr(0), Mo(0), W(0), Re(I))
While no specific complexes of this compound with these metals are documented, general trends for bipyridine and carboxamide coordination can be anticipated.
Ruthenium(II): Ru(II) forms a vast number of stable, often octahedral, complexes with bipyridine ligands, which are known for their rich photophysical and electrochemical properties. researchgate.netnih.gov
Nickel(II), Zinc(II), Cobalt(II): These first-row transition metals readily form complexes with N-donor ligands like bipyridines. The geometry can vary from octahedral to tetrahedral or square planar depending on the ligand and other coordinated species. rsc.org
Lanthanides (Ho(III), Ce(III)): Lanthanide ions are hard acids and typically favor coordination with hard bases like oxygen donors. The carboxamide oxygen would be a likely coordination site. Lanthanide complexes with bipyridine derivatives are often studied for their luminescent properties. nih.govrsc.org
Group 6 and 7 Metals (Cr(0), Mo(0), W(0), Re(I)): These metals in low oxidation states often form complexes with π-acceptor ligands like bipyridines, typically in carbonyl or halide-containing coordination spheres. wikipedia.org
Structural Elucidation of Coordination Geometries (e.g., Octahedral, Dodecahedral)
The coordination geometry of a metal complex is determined by the number and arrangement of ligands around the central metal ion. Common geometries for the listed metals include:
Octahedral: A common geometry for six-coordinate complexes, frequently observed for Ru(II), Ni(II), and Co(II). wikipedia.orgmdpi.com
Tetrahedral and Square Planar: Often seen for four-coordinate Ni(II) and Zn(II) complexes.
Dodecahedral: A less common geometry that can be adopted by larger ions like lanthanides with higher coordination numbers.
Impact of Carboxamide Functionality on Chelating Ability and Ligand Field
The carboxamide group (-CONH₂) introduces an additional potential coordination site (the carbonyl oxygen) and can influence the electronic properties of the bipyridine system.
Chelating Ability: The carboxamide group can participate in coordination through its oxygen atom, potentially leading to different coordination modes (e.g., acting as a bidentate N,O-donor in conjunction with a pyridine nitrogen). Hydrogen bonding involving the amide N-H protons can also play a role in the supramolecular structure of the complexes. rsc.org
Ligand Field: The electron-withdrawing nature of the carboxamide group can affect the electron density on the pyridine rings, thereby influencing the ligand field strength. This, in turn, affects the d-orbital splitting of the metal center and can alter the electronic and magnetic properties of the complex.
Electronic and Photophysical Properties of this compound Metal Complexes
The electronic and photophysical properties of bipyridine metal complexes are of significant interest for applications in areas such as photocatalysis and light-emitting devices.
Absorption and Emission: Ru(II) bipyridine complexes are well-known for their strong MLCT absorption in the visible region and their luminescent properties. The energy of these transitions can be tuned by modifying the bipyridine ligand. researchgate.net
Lanthanide Luminescence: Lanthanide complexes often exhibit sharp, line-like emission bands resulting from f-f transitions. The bipyridine ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then luminesces. The efficiency of this process is highly dependent on the energy levels of the ligand. nih.govrsc.org
Redox Activity and Electrochemical Characterization
Cyclic voltammetry is a key technique for studying the redox properties of metal complexes. Bipyridine complexes, particularly those of ruthenium and rhenium, are often redox-active.
Metal-centered Redox Processes: The metal ion can undergo oxidation or reduction. For example, Ru(II) bipyridine complexes typically show a reversible Ru(II)/Ru(III) oxidation. nih.govscispace.com
Ligand-centered Redox Processes: The bipyridine ligand itself can be reduced, accepting electrons into its π* orbitals. The potential at which these reductions occur is influenced by the substituents on the bipyridine rings. The electron-withdrawing carboxamide group would be expected to make the ligand easier to reduce.
Photophysical Behavior (e.g., Photosensitization, Luminescence)
The photophysical properties of coordination compounds containing bipyridine-based ligands are of significant interest due to their potential applications in areas such as light-emitting devices, sensors, and photodynamic therapy. researchgate.net The introduction of a carboxamide group at the 5'-position of the [2,3'-bipyridine] scaffold can modulate the electronic and photophysical characteristics of the resulting metal complexes.
Complexes of lanthanide ions (Ln³⁺) with pyridine-bis(carboxamide)-based ligands have been shown to exhibit luminescence. For instance, upon excitation, complexes of Yb³⁺ and Nd³⁺ with a pyridine-bis(carboxamide)-bithiophene sensitizer (B1316253) display near-infrared (NIR) emission with quantum efficiencies of 0.69% and 0.20%, respectively. rsc.org Similarly, lanthanide complexes with a pyridine-bis(carboxamide)-terthiophene pendant also show Ln³⁺-centered emission. nih.gov While these ligands are not identical to this compound, they share the core feature of a pyridine-carboxamide moiety, suggesting that complexes of this compound could also exhibit interesting luminescent properties. The efficiency of luminescence in such complexes often depends on the energy transfer process from the ligand-centered excited state to the metal ion. mdpi.com
Ruthenium(II) complexes with bipyridine ligands are well-known for their photosensitization capabilities. cityu.edu.hk These complexes typically absorb light in the visible region, leading to the formation of a relatively long-lived triplet excited state that can participate in energy or electron transfer reactions. sci-hub.boxresearchgate.net This process is fundamental to their use in photodynamic therapy and photocatalysis. researchgate.net The functionalization of the bipyridine ligand, such as with a carboxamide group, can tune these photophysical properties, potentially altering the absorption and emission wavelengths, excited-state lifetimes, and quantum yields. researchgate.net For example, modifying the ancillary ligands on a [Ru(bpy)₃]²⁺ core can extend the light absorption from the near-infrared to the UV region. researchgate.net
The table below summarizes representative photophysical data for related bipyridine and carboxamide-containing lanthanide complexes, illustrating the types of properties observed in these systems.
| Complex/Ligand System | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |
| [Yb(2Tcbx)₂]³⁺ | 360 | 976 | 0.69% | rsc.org |
| [Nd(2Tcbx)₂]³⁺ | 360 | 1053 | 0.20% | rsc.org |
| [Yb(3Tcbx)₂]³⁺ | 490 | 976 | 0.29% | nih.gov |
| [Nd(3Tcbx)₂]³⁺ | 490 | 1053 | 0.16% | nih.gov |
2Tcbx = pyridine-bis(carboxamide)-bithiophene; 3Tcbx = pyridine-bis(carboxamide)-terthiophene
Ligand-to-Metal and Metal-to-Ligand Charge Transfer Processes
Charge transfer (CT) transitions are a hallmark of the electronic spectra of transition metal complexes with polypyridyl ligands. libretexts.org These transitions, which involve the movement of an electron between the metal center and the ligand, are typically intense and play a crucial role in the photophysical and photochemical properties of the complexes. libretexts.org
Metal-to-Ligand Charge Transfer (MLCT) processes are common in complexes with electron-rich metals in low oxidation states and ligands possessing low-lying π* orbitals, such as bipyridines. libretexts.org Upon absorption of light, an electron is excited from a metal-based d-orbital to a ligand-based π* anti-bonding orbital. libretexts.orgnih.gov This is the primary transition responsible for the strong visible light absorption in many ruthenium(II)-bipyridine complexes, such as [Ru(bpy)₃]²⁺. nih.govosti.gov The energy of the MLCT band can be tuned by modifying the electronic properties of the bipyridine ligand. The presence of an electron-withdrawing carboxamide group on the [2,3'-bipyridine] ligand would be expected to lower the energy of the ligand's π* orbitals, potentially causing a red-shift in the MLCT absorption band compared to the unsubstituted ligand.
Ligand-to-Metal Charge Transfer (LMCT) processes typically occur in complexes where the metal is in a high oxidation state (and thus easily reduced) and the ligand has high-energy lone pairs of electrons (and is thus easily oxidized). libretexts.orgsci-hub.se This transition involves the excitation of an electron from a ligand-based orbital to an empty or partially filled metal d-orbital, resulting in the formal reduction of the metal center. libretexts.org For a this compound complex, LMCT transitions might be observed with oxidizing metal centers. The energy of the LMCT band is sensitive to the electron-donating ability of the ligand; substituents that increase the electron density on the ligand will lower the energy required for the transition. sci-hub.se
The study of MLCT and LMCT states is critical for understanding the excited-state dynamics of these complexes. For instance, in many iron(II) and ruthenium(II) polypyridyl complexes, the initial excitation into a singlet MLCT state is followed by rapid intersystem crossing to a triplet MLCT state, which is often the emissive or photochemically active state. nih.gov
In Vitro Biological Investigations of 2,3 Bipyridine 5 Carboxamide and Its Metal Complexes
Antioxidant Activity and Free Radical Scavenging Mechanisms
The antioxidant potential of chemical compounds is a critical area of study, as oxidative stress is implicated in the pathophysiology of numerous diseases. The ability of [2,3'-Bipyridine]-5'-carboxamide and its metal complexes to neutralize harmful free radicals is a key aspect of their biological profile.
In Vitro Assays for Radical Scavenging Potency (e.g., DPPH, Hydroxyl Radical Scavenging Tests)
The antioxidant capacity of this compound and its derivatives is often evaluated using in vitro assays that measure their ability to scavenge stable free radicals. Two commonly employed methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging assays.
The DPPH assay is a widely used spectrophotometric method to assess antioxidant activity. nih.govmdpi.com The DPPH radical is a stable free radical that shows a strong absorbance at a specific wavelength. mdpi.com When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, leading to a decrease in absorbance, which can be measured to determine the scavenging capacity. mdpi.com The effectiveness of the antioxidant is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov
The hydroxyl radical is a highly reactive and damaging oxygen species formed in biological systems. nih.govgoogle.com The ability of a compound to scavenge this radical is a significant indicator of its protective potential against oxidative damage. nih.gov Hydroxyl radical scavenging activity is typically measured by generating the radicals through a Fenton-like reaction and then quantifying the extent to which the test compound can inhibit their reaction with a detector molecule. mdpi.com The structural features of a molecule, such as the presence and position of hydroxyl groups, can significantly influence its hydroxyl radical scavenging ability. nih.govnih.gov
Nucleic Acid and Protein Interaction Studies
The interaction of small molecules with biological macromolecules like DNA and proteins is fundamental to their mechanism of action. Understanding these interactions is crucial for the design of effective therapeutic agents.
Binding Modes with DNA (e.g., Intercalation, Groove Binding)
The interaction of this compound and its metal complexes with DNA is a key area of investigation, as DNA is a primary target for many anticancer drugs. These compounds can bind to DNA through several modes, including intercalation and groove binding.
Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This mode of binding can lead to significant structural changes in the DNA, such as unwinding and lengthening of the helix, which can interfere with DNA replication and transcription. nih.gov Ruthenium(II) complexes containing bipyridine ligands, for instance, have been shown to bind to DNA via intercalation. nih.gov
Groove binding , on the other hand, involves the fitting of a molecule into the minor or major groove of the DNA helix. beilstein-journals.org This interaction is often driven by hydrogen bonding, van der Waals forces, and electrostatic interactions with the edges of the base pairs. beilstein-journals.org Minor groove binders typically recognize and bind to specific DNA sequences, often in A-T rich regions. beilstein-journals.orgnih.gov Some bipyridine-containing ligands have been designed to act as DNA minor groove binders. nih.gov
The specific binding mode of a this compound-based compound would depend on its three-dimensional structure and the nature of the metal ion it is complexed with. Studies on analogous bipyridine complexes suggest that both intercalation and covalent binding are possible mechanisms. nih.gov
Interaction with Serum Albumins (e.g., Bovine Serum Albumin)
Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are the most abundant proteins in the bloodstream and play a crucial role in the transport and disposition of many drugs. nih.govnih.gov The binding of a therapeutic agent to serum albumin can significantly affect its bioavailability, distribution, and metabolism.
The interaction of small molecules with BSA is often studied using fluorescence spectroscopy. nih.govresearchgate.net BSA contains tryptophan residues that are intrinsically fluorescent. nih.gov When a ligand binds to BSA, it can quench this fluorescence, and the extent of quenching can be used to determine binding constants and the number of binding sites. sci-hub.semdpi.com The mechanism of quenching, whether static (formation of a ground-state complex) or dynamic (collisional quenching), can also be elucidated. nih.gov
Studies on the interaction of various pyridine (B92270) derivatives and metal complexes with BSA have shown that these interactions are often spontaneous and can involve hydrophobic forces. researchgate.netmdpi.com The binding of a ligand can sometimes induce conformational changes in the protein. nih.gov While direct studies on "this compound" with BSA were not found, the general principles of protein-ligand interactions are applicable. nih.gov
In Vitro Anti-proliferative and Cytotoxic Activities
A primary goal in the development of new anticancer agents is to identify compounds that can selectively kill cancer cells or inhibit their proliferation. The in vitro cytotoxicity of this compound and its metal complexes is a critical measure of their potential as cancer therapeutics.
Assessment against Specific Cancer Cell Lines (e.g., HCT-15, HeLa, SKOV3, MCF7)
The anti-proliferative activity of these compounds is typically assessed against a panel of human cancer cell lines. This allows for the determination of their potency and selectivity. Some commonly used cell lines for this purpose include:
HCT-15 and HCT-116: Human colorectal carcinoma cell lines. nih.govnih.gov
HeLa: Human cervical cancer cell line. beilstein-journals.org
SKOV3: Human ovarian adenocarcinoma cell line. nih.govresearchgate.netejmo.org
MCF7: Human breast adenocarcinoma cell line. nih.govnih.gov
The cytotoxicity is usually quantified by determining the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. nih.gov For example, studies on related bipyridine complexes have shown significant cytotoxic effects against various cancer cell lines. A palladium(II) complex of a di(thiazol-2-yl)-bipyridine ligand demonstrated notable cytotoxicity against A549 (lung carcinoma) and HCT-116 cell lines. nih.gov Similarly, ruthenium(II) arene complexes with bipyridine-based ligands have shown activity against A2780 (ovarian cancer) and A549 cells. nih.gov
The cytotoxic potential can vary significantly depending on the specific structure of the ligand and the coordinated metal ion. For instance, certain indolo[2,3-b]quinoline derivatives, which share some structural similarities with bipyridine systems, have shown potent cytotoxic activity against HepG2 (hepatocellular carcinoma), HCT-116, MCF-7, and A549 cell lines. nih.gov The mechanism of cell death induced by these compounds can involve apoptosis, as indicated by cell cycle arrest and changes in cellular morphology. nih.govnih.gov
Below is an interactive table summarizing the cytotoxic activities of various compounds against different cancer cell lines, based on the provided search results.
Table 1: In Vitro Cytotoxicity of Selected Compounds Against Various Cancer Cell Lines
| Compound/Complex | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Piperidinyl-diethylstilbestrol | MCF-7 | 19.7 ± 0.95 | nih.gov |
| Pyrrolidinyl-diethylstilbestrol | MCF-7 | 17.6 ± 0.4 | nih.gov |
| Thieno[2,3-b]quinoline derivative | SK-OV-3 | 5.5 (48h) | nih.gov |
| Thieno[2,3-b]quinoline derivative | OVCAR-3 | 5.0 (48h) | nih.gov |
| Pyridine derivative H42 | SKOV3 | 0.87 | researchgate.net |
| Pyridine derivative H42 | A2780 | 5.4 | researchgate.net |
| 15d-PGJ2 derivative J19 | SKOV3 | 20.3 | researchgate.net |
| 15d-PGJ2 derivative J11-Cl | SKOV3 | 49.2 | researchgate.net |
| Pd(II) complex of 2',6'-di(thiazol-2-yl)-2,4'-bipyridine | A549 | 60.1 ± 3.45 | nih.gov |
| Pd(II) complex of 2',6'-di(thiazol-2-yl)-2,4'-bipyridine | HCT-116 | 23.8 ± 1.48 | nih.gov |
| BAPPN (indolo[2,3-b]quinoline derivative) | HepG2 | 3.3 µg/mL | nih.gov |
| BAPPN (indolo[2,3-b]quinoline derivative) | HCT-116 | 23 µg/mL | nih.gov |
| BAPPN (indolo[2,3-b]quinoline derivative) | MCF-7 | 3.1 µg/mL | nih.gov |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) |
| Piperidinyl-diethylstilbestrol |
| Pyrrolidinyl-diethylstilbestrol |
| Thieno[2,3-b]quinoline derivative |
| Pyridine derivative H42 |
| 15d-PGJ2 derivative J19 |
| 15d-PGJ2 derivative J11-Cl |
| Pd(II) complex of 2',6'-di(thiazol-2-yl)-2,4'-bipyridine |
| BAPPN (11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline) |
| Ruthenium(II) complexes |
Insufficient Data for Requested Article
Following a comprehensive search for scientific literature, there is insufficient available data specifically concerning the chemical compound This compound and its metal complexes in relation to the outlined topics.
The requested article structure is as follows:
In Vitro Antimicrobial Potential
Antifungal Activity
The performed searches yielded results for related, but structurally distinct, compounds such as 2,2'-bipyridine (B1663995) derivatives and other pyridine carboxamides. syr.eduresearchgate.netfrontiersin.orgnih.govnih.gov For instance, studies on 2,2'-bipyridine derivatives have shown that they can induce the production of reactive oxygen species (ROS) and exhibit antibacterial activity against MRSA. frontiersin.org Similarly, various pyridine carboxamide derivatives have been evaluated for their antifungal properties. nih.govnih.gov
However, specific experimental data on the in vitro cytotoxicity mechanisms (including ROS induction and endoplasmic reticulum stress), antibacterial activity (specifically against MRSA), and antifungal activity of This compound and its metal complexes could not be located in the available scientific literature. Generating an article based on data from isomeric or related compounds would be scientifically inaccurate and speculative.
Therefore, the requested article cannot be generated with the required level of scientific accuracy and strict adherence to the specified compound. Further experimental research on this compound is needed to provide the information necessary to fulfill this request.
Computational and Theoretical Investigations of 2,3 Bipyridine 5 Carboxamide
Molecular Structure and Geometry Optimization via Quantum Chemical Methods
Quantum chemical methods are fundamental tools for determining the most stable three-dimensional arrangement of atoms in a molecule. The geometry optimization process systematically alters the molecular geometry to find the conformation with the lowest potential energy. mdpi.com For [2,3'-Bipyridine]-5'-carboxamide, this involves finding the optimal bond lengths, bond angles, and dihedral angles that define the spatial relationship between the two pyridine (B92270) rings and the carboxamide substituent.
Various computational methods, including Density Functional Theory (DFT), Hartree-Fock (HF), and semi-empirical methods, are employed for this purpose. mdpi.com The choice of method and basis set (e.g., 6-31G(d,p), cc-pVTZ) is crucial for balancing computational cost and accuracy. mdpi.com DFT methods, such as B3LYP, are widely used for their efficiency and reliability in predicting molecular geometries. nih.gov
Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: These are representative values based on calculations of similar structures. Actual values would be obtained from a specific DFT calculation.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C-C (within rings) | 1.39 - 1.40 | |
| C-N (within rings) | 1.33 - 1.34 | |
| C-C (inter-ring) | 1.48 | |
| C-C (amide) | 1.51 | |
| C=O (amide) | 1.24 | |
| C-N (amide) | 1.35 | |
| Bond Angles (°) | ||
| C-C-C (within rings) | ~120 | |
| C-N-C (within rings) | ~117 | |
| N-C-C (inter-ring) | ~116 | |
| Dihedral Angle (°) | ||
| C(2)-C(3')-N(1')-C(6') | ~30-45 |
Electronic Structure Analysis and Frontier Molecular Orbitals (FMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic excitability. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily excitable. nih.gov
For this compound, the electronic structure is determined by the π-systems of the two pyridine rings and the electronic influence of the carboxamide group.
HOMO: The HOMO is expected to be distributed primarily over the electron-rich regions of the bipyridine framework.
LUMO: The LUMO is likely localized on the electron-deficient pyridine ring and potentially involves the π* orbital of the carbonyl group in the carboxamide.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: Values are hypothetical and would be determined by specific quantum chemical calculations, such as DFT.)
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |
| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |
| HOMO-LUMO Gap | 4.7 | Energy difference; indicates chemical stability and reactivity. |
Prediction of Spectroscopic Properties (e.g., Infrared, NMR, UV-Visible)
Computational methods can accurately predict various spectroscopic properties, providing a powerful complement to experimental characterization.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating electronic transitions and predicting UV-Visible absorption spectra. rsc.org For this compound, the spectrum is expected to show absorptions corresponding to π→π* transitions within the aromatic rings and potentially n→π* transitions involving the nitrogen lone pairs and the carbonyl group. rsc.org The calculated maximum absorption wavelengths (λmax) help in interpreting experimental spectra. researchgate.net
Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum can be calculated by performing a frequency analysis on the optimized molecular geometry. rsc.org These calculations help in assigning specific absorption bands to the vibrational modes of the molecule, such as the C=O stretch of the amide, N-H stretches, and the various C-H and C=N vibrations of the pyridine rings. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei can be predicted using methods like Gauge-Independent Atomic Orbital (GIAO). The predicted NMR spectra are invaluable for confirming the molecular structure by comparing calculated shifts to experimental data. mdpi.com For this compound, calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. rsc.org
Table 3: Predicted Spectroscopic Data for this compound (Note: These are characteristic values based on computational studies of similar functional groups.)
| Spectroscopy | Parameter | Predicted Value | Assignment |
| UV-Visible | λmax | ~280-320 nm | π→π* transitions |
| Infrared (IR) | Wavenumber (cm⁻¹) | ~3350, ~3180 | N-H stretch (amide) |
| ~1680 | C=O stretch (amide) | ||
| ~1580, ~1470 | C=C, C=N stretch (ring) | ||
| ¹H NMR | Chemical Shift (ppm) | 8.5 - 9.0 | Protons adjacent to ring N |
| 7.5 - 8.2 | Other aromatic protons | ||
| 7.8, 7.4 (broad) | -NH₂ protons | ||
| ¹³C NMR | Chemical Shift (ppm) | ~167 | C=O (amide carbon) |
| 120 - 155 | Aromatic carbons |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. mdpi.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov For this compound, docking simulations can explore its potential to bind to various biological targets, such as kinases, which are often targeted by bipyridine-based inhibitors. mdpi.com
The simulation involves placing the ligand in the active site of the target protein and evaluating different binding poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). researchgate.net The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. researchgate.net For instance, the carboxamide group is an excellent hydrogen bond donor and acceptor, and the pyridine rings can engage in π-stacking with aromatic residues like phenylalanine or tyrosine in the active site.
Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Kinase
| Parameter | Description |
| Target Protein | Example: PI3Kα |
| Binding Site | ATP-binding pocket |
| Binding Score (Affinity) | -8.5 kcal/mol (Example value) |
| Key Interactions | |
| Hydrogen Bond | Carboxamide N-H with backbone C=O of Valine residue |
| Hydrogen Bond | Carboxamide C=O with side chain of Lysine residue |
| π-π Stacking | Pyridine ring with side chain of Phenylalanine residue |
| Hydrophobic Interaction | Bipyridine core with Leucine and Isoleucine residues |
Reaction Mechanism Elucidation through Density Functional Theory (DFT) Calculations
DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. rsc.org This allows for the determination of activation energies and reaction pathways, providing a detailed understanding of how a reaction proceeds.
For this compound, DFT could be used to elucidate its synthesis mechanism, such as the amidation of a [2,3'-Bipyridine]-5'-carboxylic acid precursor. The calculations would model the step-by-step process, including the formation of intermediates (e.g., with coupling reagents) and the energy barriers associated with each step. mdpi.com Furthermore, DFT can be used to study the molecule's reactivity in other contexts, such as its role in catalysis or its degradation pathways, by modeling bond-breaking and bond-forming events. rsc.org For example, DFT has been used to understand the energetic landscape connecting different linkage isomers (e.g., NNNN vs. ONNO coordination) in related bipyridine dicarboxamidate metal complexes. rsc.org
In Silico Physicochemical Property Prediction for Design Optimization
The prediction of physicochemical properties using computational methods (in silico) is a critical step in modern drug design and materials science. These predictions help to assess the potential of a molecule to be a successful drug (druglikeness) or a useful material. nih.gov For this compound, several key properties can be calculated.
Properties such as molecular weight (MW), lipophilicity (logP), the number of hydrogen bond donors and acceptors, and polar surface area (PSA) are commonly evaluated. nih.gov These properties are often assessed against empirical rules like Lipinski's Rule of Five, which helps to predict oral bioavailability. Optimizing these properties is essential for improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 5: Predicted Physicochemical Properties for this compound
| Property | Predicted Value | Significance in Drug Design |
| Molecular Formula | C₁₁H₉N₃O | - |
| Molecular Weight | 199.21 g/mol | Affects permeability; typically <500 Da for oral drugs. nih.gov |
| XLogP3-AA | 1.1 | Measures lipophilicity; affects absorption and solubility. |
| Hydrogen Bond Donors | 1 | Influences binding and solubility; typically ≤5. nih.gov |
| Hydrogen Bond Acceptors | 3 | Influences binding and solubility; typically ≤10. nih.gov |
| Polar Surface Area (PSA) | 69.9 Ų | Relates to membrane permeability; typically <140 Ų. |
| Rotatable Bonds | 2 | Affects conformational flexibility and binding. |
Analysis of Redox Potentials and Acidity (pKa) through Computational Modeling
Computational modeling can effectively predict the electrochemical properties and acidity of molecules.
Redox Potentials: The redox potential indicates the tendency of a molecule to be oxidized or reduced. For bipyridine-based compounds, these potentials are important for applications in electrochemistry, catalysis, and flow batteries. chemrxiv.orgnih.gov DFT calculations can predict redox potentials by computing the Gibbs free energy change for the electron transfer reaction. mdpi.com The potential of this compound would be influenced by the electron-withdrawing nature of the carboxamide group, which generally leads to an increase in the redox potential compared to unsubstituted bipyridine. chemrxiv.org
Acidity (pKa): The pKa value quantifies the acidity of a functional group. nih.gov For this compound, there are two basic nitrogen atoms on the pyridine rings that can be protonated. Computational methods can predict the pKa for each protonation site by calculating the free energy change of the deprotonation reaction in a solvent model. nih.govkyushu-u.ac.jp The different electronic environments of the two nitrogen atoms—one on a pyridine ring substituted with another pyridine, and the other on a pyridine ring bearing a carboxamide group—will result in distinct pKa values. researchgate.net Understanding these values is crucial for predicting the molecule's charge state and solubility at different pH levels. nih.gov
Table 6: Predicted pKa and Redox Potential for this compound (Note: Values are estimates based on computational studies of related pyridine and bipyridine derivatives.)
| Property | Predicted Value | Description |
| pKa1 | ~3.0 - 3.5 | Acidity of the protonated nitrogen on the 3'-position pyridine ring. |
| pKa2 | ~2.5 - 3.0 | Acidity of the protonated nitrogen on the 2-position pyridine ring. |
| Redox Potential (V vs. SHE) | ~ -2.0 to -2.2 | First reduction potential (ligand-based). |
Structure Activity Relationship Sar Studies of 2,3 Bipyridine 5 Carboxamide Derivatives
Influence of Carboxamide Position and Substitution Patterns on Biological Activity
The position and substitution of the carboxamide group on the bipyridine scaffold are critical determinants of biological activity. While direct studies on [2,3'-Bipyridine]-5'-carboxamide are limited, principles from related structures like pyridine (B92270) and bipyridine carboxamides offer significant insights.
Substitution on the amide nitrogen (N-substitution) introduces a key point of diversity. The nature of the substituent can modulate properties such as lipophilicity, solubility, and the potential for additional interactions. For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the substituents on the phenyl ring significantly impacted their inhibitory activity against the FOXM1 protein. nih.gov This suggests that for [2,3'-Bipyridine]-5'-carboxamides, N-aryl or N-alkyl groups with varying electronic and steric properties could fine-tune biological activity.
Furthermore, the substitution pattern on the bipyridine rings can drastically alter the compound's properties. In imidazo[1,2-a]pyridine-3-carboxamides, moving the carboxamide group from the 3- to the 2-position was found to be detrimental to their antitubercular activity, highlighting the positional importance of this functional group. nih.gov The introduction of substituents on the bipyridine core can influence the molecule's electronic landscape, planarity, and ability to coordinate with metal ions, all of which can have profound effects on the biological profile. For example, in a study of pyridine derivatives, the presence and position of methoxy (B1213986) (O-CH3), hydroxyl (OH), and amino (NH2) groups were found to enhance antiproliferative activity. nih.gov
| Scaffold | Substitution | Biological Target/Activity | Key Finding |
| Pyridine Carboxamides | Position of amide group | Various | Ortho-substituted amides showed lower reaction yields in certain syntheses compared to meta- and para-isomers, suggesting steric hindrance can affect synthetic accessibility and potentially biological interactions. mdpi.com |
| Imidazo[1,2-a]pyridine-3-carboxamides | Position of carboxamide | Mycobacterium tuberculosis | Moving the carboxamide from position 3 to 2 resulted in less effective derivatives, emphasizing the critical role of the substituent's location. nih.gov |
| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | Substituents on N-phenyl ring | FOXM1 Inhibition | Electron-withdrawing and electron-donating groups on the phenyl ring significantly altered inhibitory activity, indicating a strong electronic influence on bioactivity. nih.gov |
| Pyridine Derivatives | Substituents on the pyridine ring | Antiproliferative Activity | The presence and position of -OMe, -OH, and -NH2 groups enhanced activity, while halogens or bulky groups tended to decrease it. nih.gov |
Impact of Bipyridine Linkage Isomerism (e.g., 2,2'- vs. 2,3'- vs. 3,3'-Bipyridine) on Chemical and Biological Profiles
2,2'-Bipyridine (B1663995): This isomer is a classic chelating ligand, readily forming stable five-membered rings with metal ions. This chelation is often central to the biological activity of its derivatives, including their use as anticancer agents where metal coordination can facilitate DNA binding or redox cycling. rsc.orgrsc.org The planarity of the 2,2'-bipyridine system can also promote intercalation into DNA. chemmethod.com
3,3'-Bipyridine (B1266100): In contrast, the nitrogen atoms in 3,3'-bipyridine are directed away from each other, making it incapable of acting as a chelating ligand for a single metal center. Instead, it often acts as a bridging ligand between two metal centers, leading to the formation of coordination polymers. This structural difference results in distinct biological activities compared to the 2,2'-isomers.
2,3'-Bipyridine (B14897): The this compound scaffold represents an intermediate case. While it can potentially chelate a metal ion, the resulting six-membered ring would be less stable than the five-membered ring formed by 2,2'-bipyridine. This difference in coordination behavior can lead to unique biological properties. The asymmetry of the 2,3'-isomer also results in a different dipole moment and electronic distribution compared to its symmetrical counterparts, which can influence its interactions with biological targets. The topological arrangement of heteroatoms in such isomers can significantly impact their biological activity, as seen in other heterocyclic systems where isomeric forms exhibit vastly different potencies. nih.gov
| Bipyridine Isomer | Key Structural Feature | Impact on Coordination | Consequence for Biological Profile |
| 2,2'-Bipyridine | Nitrogen atoms in close proximity, allowing for chelation. | Forms stable five-membered rings with metal ions. rsc.org | Often associated with activities dependent on metal coordination, such as DNA interaction and catalysis. rsc.orgchemmethod.com |
| 2,3'-Bipyridine | Asymmetric arrangement of nitrogen atoms. | Can act as a chelating ligand forming a less stable six-membered ring or as a monodentate/bridging ligand. | Leads to a unique pharmacological profile due to different steric and electronic properties compared to other isomers. |
| 3,3'-Bipyridine | Nitrogen atoms oriented away from each other. | Primarily acts as a bridging ligand, forming coordination polymers. | Biological activities are generally not dependent on chelation to a single metal center. |
Role of Coordinated Metal Centers and Ligand Environments on Bioactivity
The introduction of a metal center to the this compound scaffold can dramatically alter its biological activity. The resulting metal complex possesses a defined three-dimensional geometry, and the choice of metal and co-ligands provides a versatile platform for tuning the compound's properties.
The coordinated metal ion can serve as a scaffold, organizing the bipyridine and other ligands in a specific spatial arrangement to optimize interactions with a biological target. For instance, ruthenium(II) complexes of 2,2'-bipyridine dicarboxylic acids have shown significant DNA binding affinity and cytotoxicity towards cancer cells. rsc.orgresearchgate.net The metal itself can be the active center, participating in redox reactions or acting as a Lewis acid to catalyze biological processes.
The increased lipophilicity of metal complexes compared to the free ligand can enhance their ability to cross cell membranes. chemmethod.com Furthermore, the chelation of a metal ion can enhance the biological activity of the ligand, a concept explained by Tweedy's chelation theory, which posits that chelation reduces the polarity of the metal ion, allowing for greater penetration through lipid membranes. researchgate.net
| Metal Complex Feature | Influence on Bioactivity | Example |
| Identity of Metal Ion | Determines the coordination geometry, redox potential, and Lewis acidity of the complex, all of which are critical for biological interactions. | Ruthenium(II) complexes have shown significant anticancer properties. rsc.orgresearchgate.net |
| Ligand Environment | Ancillary ligands modulate the steric, electronic, and solubility properties of the complex, fine-tuning its activity. | The presence of DMSO as a co-ligand in ruthenium-bipyridine complexes affects their biological profile. rsc.org |
| Coordination Mode | The way the bipyridine ligand binds to the metal (e.g., bidentate, monodentate, bridging) dictates the overall structure and reactivity of the complex. | 2,2'-bipyridine typically acts as a bidentate chelator, a key feature for its biological activity. chemmethod.com |
| Overall Charge of the Complex | Influences solubility, cell permeability, and interaction with charged biological molecules like DNA. | Cationic Ru(II) complexes can interact with the negatively charged phosphate (B84403) backbone of DNA. |
Correlation between Electronic and Steric Parameters of Substituents and Observed Activities
The biological activity of this compound derivatives is intricately linked to the electronic and steric properties of their substituents. Quantitative structure-activity relationship (QSAR) studies on related heterocyclic compounds have demonstrated that these parameters can be systematically varied to optimize activity.
Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the electron density distribution across the bipyridine and carboxamide moieties. This, in turn, influences the pKa of the pyridine nitrogens, the hydrogen bonding capacity of the amide, and the molecule's ability to participate in π-stacking or other non-covalent interactions with a biological target. For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamides, a clear correlation was observed between the electronic properties of substituents on the phenyl ring and their FOXM1 inhibitory activity. nih.gov Similarly, studies on aminopyridine carboxamides have utilized 3D-QSAR models to rationalize the structural requirements for inhibitory activity, highlighting the importance of the electronic field. nih.gov
Steric Effects: The size and shape of substituents play a crucial role in determining how a molecule fits into the binding site of a protein or enzyme. Bulky substituents can create steric hindrance, preventing optimal binding, or they can be beneficial by occupying a specific hydrophobic pocket. The impact of steric bulk is evident in studies of various heterocyclic compounds where the introduction of large groups can either enhance or diminish activity depending on the specific target. For example, in some pyridine derivatives, bulky groups were found to decrease antiproliferative activity. nih.gov The conformation of the molecule, which is influenced by steric interactions between substituents, is also a key determinant of its biological activity.
The interplay between electronic and steric effects is often complex. A substituent that is electronically favorable may be sterically disfavored, and vice versa. Therefore, a careful balance of these parameters is necessary to achieve optimal biological activity.
| Parameter | Influence on Biological Activity | General Observations from Related Compounds |
| Electronic Effects (Electron-Withdrawing Groups, e.g., -NO2, -CN, -CF3) | Can enhance interactions with biological targets through increased polarity and potential for hydrogen bonding. Alters the electron distribution, potentially improving binding affinity. nih.gov | In some series, electron-withdrawing groups on an aromatic ring attached to the core scaffold were favorable for activity. nih.govresearchgate.net |
| Electronic Effects (Electron-Donating Groups, e.g., -CH3, -OCH3, -NH2) | Can increase electron density, which may affect binding affinity and selectivity. The position of these groups is often critical. nih.gov | Methoxy and hydroxyl groups on pyridine rings have been shown to enhance antiproliferative activity. nih.gov |
| Steric Effects (Bulky Substituents) | Can either hinder or enhance binding depending on the topology of the target's active site. Can influence the overall conformation of the molecule. | In certain pyridine derivatives, bulky groups were found to decrease biological activity. nih.gov In Ni-catalyzed reactions, sterically bulky substituents on bipyridine ligands were shown to influence the reaction pathway. acs.org |
| Lipophilicity (LogP) | Affects solubility, membrane permeability, and binding to hydrophobic pockets. A balance is often required for optimal pharmacokinetic and pharmacodynamic properties. | The hydrophobic surface area has been shown to be strongly connected to the antimicrobial activity of certain compounds. mdpi.com |
Advanced Applications of 2,3 Bipyridine 5 Carboxamide in Catalysis and Materials Science
Ligands in Homogeneous and Heterogeneous Catalysis
Bipyridine-based ligands are mainstays in coordination chemistry and catalysis, valued for their ability to form stable complexes with a wide range of transition metals. nih.gov The catalytic performance of these complexes is highly dependent on the specific isomer and substituents of the bipyridine ligand, which influence the electronic properties, steric environment, and stability of the metal's active site. nih.gov The [2,3'-Bipyridine]-5'-carboxamide ligand offers a distinct asymmetric coordination environment compared to its more common 2,2'- and 4,4'-bipyridine (B149096) relatives, potentially leading to unique catalytic selectivities.
The conversion of carbon dioxide (CO₂) into value-added chemical products is a critical area of research for mitigating climate change and developing sustainable fuel sources. escholarship.org Molecular catalysts, particularly those based on rhenium and cobalt with bipyridine ligands, have shown significant activity in the electrocatalytic and photocatalytic reduction of CO₂. escholarship.orgnih.govrsc.org
The fundamental mechanism involves the bipyridine ligand stabilizing the metal center in a low oxidation state, which is the active state for CO₂ binding and reduction. nih.gov For instance, Re(2,2'-bipyridine)(CO)₃Cl is a well-established, highly selective electrocatalyst for converting CO₂ to carbon monoxide (CO). escholarship.orgrsc.org Modifying the bipyridine ligand with different functional groups can tune the catalyst's performance. Electron-donating groups generally increase activity, while bulky substituents can hinder access to the catalytic site, reducing efficiency. escholarship.orgnih.govnih.gov
While direct studies on this compound are limited, its features suggest it could be a promising ligand for CO₂ reduction catalysts. The carboxamide group could influence the electronic properties of the metal center and provide a site for hydrogen bonding, which may help in stabilizing key intermediates or facilitating proton transfer steps in the catalytic cycle. Research on related Re(I) pyridyl imidazole (B134444) complexes has shown that ligand design can shift product selectivity towards formic acid instead of CO, highlighting the profound impact of the ligand structure. uky.edu
Table 1: Performance of Various Bipyridine-Based Molecular Photocatalysts for CO₂ Reduction (Data is based on related bipyridine compounds to illustrate the effect of ligand modification)
| Catalyst System | Ligand | Product(s) | Turnover Number (TON) | Selectivity | Source |
| CdS / Cobalt Complex | 2,2'-Bipyridine (B1663995) | CO, H₂ | 40.8 µmol (CO) | - | nih.gov |
| CdS / Cobalt Complex | 4,4'-Dimethyl-2,2'-bipyridine | CO, H₂ | 35.4 µmol (CO) | - | nih.gov |
| CdS / Cobalt Complex | 4,4'-Di-tert-butyl-2,2'-bipyridine | CO, H₂ | 28.7 µmol (CO) | - | nih.gov |
| Re(I) Complex / Ru(bpy)₃²⁺ | Acceptor-π Imidazole-Pyridine | Formic Acid | 844 | 86% | uky.edu |
| Re(I) Complex | 2,2'-Bipyridine | CO | - | - | uky.edu |
The selective oligomerization of ethylene (B1197577) to produce linear α-olefins (LAOs) like 1-hexene (B165129) and 1-octene (B94956) is a large-scale industrial process. Catalysts for this transformation are often based on late transition metals such as iron, cobalt, and chromium, supported by carefully designed organic ligands. mdpi.comnih.govnih.gov The ligand's structure is paramount in controlling catalyst activity, selectivity, and the molecular weight distribution of the resulting oligomers.
For example, bis(arylimine)pyridine iron (BIP) catalysts are highly active for ethylene oligomerization, where the steric and electronic properties of the imine substituents dictate the outcome. mdpi.com Similarly, chromium(III) complexes with ligands like dipicolinate or bipyridine derivatives, when activated by methylaluminoxane (B55162) (MAO), are effective precatalysts. nih.gov Dinuclear macrocyclic complexes have also been explored, suggesting that proximity of metal centers can influence catalytic behavior. nih.gov
This compound could be integrated into such catalytic systems. Its bipyridine core can provide the necessary chelation to the metal center, while the carboxamide group offers several possibilities. It could modify the electronic environment of the metal, act as a hemilabile ligand, or serve as an anchor point for immobilizing the catalyst onto a solid support, combining the benefits of homogeneous and heterogeneous catalysis.
Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic chemistry. In oxidative palladium catalysis, a Pd(II) catalyst effects a C-H activation and C-C bond formation, often requiring a ligand to stabilize the palladium center and promote the desired reactivity. nih.govnih.gov Nitrogen-based ligands, including 2,2'-bipyridine and phenanthroline, have proven highly effective, enhancing reaction rates and yields under mild, base-free conditions. nih.gov
The geometry of the palladium-ligand complex, including the coordination angle and steric bulk, is critical for catalytic efficiency. nih.gov For instance, 2,2'-bipyridine forms an effective chelating complex, whereas the more linear 4,4'-bipyridine is ineffective, leading to catalyst precipitation. nih.gov The asymmetric nature of this compound would create a unique coordination geometry around a palladium center, which could impart novel reactivity or selectivity in oxidative coupling reactions. The amide functionality could also play a role in substrate binding or in directing the regioselectivity of the C-H activation step.
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. sryahwapublications.comrsc.org By carefully selecting the metal and organic linker, materials with tailored pore sizes, shapes, and chemical functionalities can be designed for a variety of applications. rsc.org Bipyridyl ligands, often in combination with carboxylates, are widely used in the construction of these materials due to their strong and predictable coordination behavior. acs.orgacs.orgrsc.org
The design of the organic linker is the most crucial element in determining the final structure and properties of a MOF. rsc.org The introduction of functional groups onto the linker is a key strategy for tuning the framework's properties. The carboxamide group (-CONH-) is particularly interesting because it can act as a robust hydrogen-bond donor and acceptor, influencing the assembly of the framework and imparting specific functionalities to the pores.
The use of mixed-ligand systems, combining carboxylates with neutral nitrogen-donor co-ligands like bipyridines, is an effective strategy for creating structural diversity. rsc.org Amide-bridged polypyridine ligands have been successfully used to construct CPs, where the amide bond helps to control the final architecture. rsc.org
This compound embodies the principles of a mixed-functionality linker. It possesses:
Metal Coordination Sites: The two pyridine (B92270) nitrogen atoms can coordinate to one or two different metal centers.
Hydrogen Bonding: The amide N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, which can direct the supramolecular assembly of the framework and enhance interactions with guest molecules.
Secondary Coordination Site: The carbonyl oxygen of the amide could potentially coordinate to a metal center, offering an additional binding mode.
These features would allow this compound to act as a versatile linker for constructing MOFs and CPs with complex topologies and functionalized pore environments.
The inherent porosity and tunable surface chemistry of MOFs make them exceptional candidates for gas storage and separation applications, such as carbon capture and hydrogen storage. sryahwapublications.comescholarship.orgresearchgate.net The performance of a MOF in these applications is directly related to the properties of its linkers. Introducing functional groups that can interact strongly with specific gas molecules is a proven strategy to enhance both adsorption capacity and selectivity. mdpi.com
For example, MOFs with open metal sites or polar functional groups lining the pores often exhibit high affinity for CO₂, a quadrupolar molecule. mdpi.com The carboxamide group in a MOF linker would significantly increase the polarity of the pore surface, creating favorable interaction sites for CO₂ over less polar gases like N₂ or CH₄. Therefore, a MOF constructed with this compound as a linker could potentially exhibit high selectivity for CO₂ separation.
Table 2: Gas Adsorption Properties in Functionalized Bipyridine-Based MOFs (Data is based on related bipyridine-based MOFs to illustrate the potential for gas storage applications)
| MOF Name | Metal Center | Ligand(s) | Gas Adsorbed | Uptake | Conditions | Source |
| JMS-3a (activated) | Cd(II) | 2,2'-bipyridine-4,4'-dicarboxylate | CO₂ | 1.39 mmol/g | 273 K | frontiersin.org |
| JMS-4a (activated) | Zn(II) | 2,2'-bipyridine-4,4'-dicarboxylate | CO₂ | 0.71 mmol/g | 273 K | frontiersin.org |
| 1 | Co(II) | 1,2,4,5-benzenetetracarboxylate, 4,4'-bipyridine | H₂ | 1.1 wt% | 77 K, 15 bar | rsc.org |
| Mn-MOF | Mn(II) | 2,2'-bithiophen-5,5'-dicarboxylate, 2,2'-bipyridyl | CO₂/N₂ | IAST Selectivity: 31.0 | 273 K | mdpi.com |
Components in Supramolecular Assemblies and Architectures
The strategic design of molecules that can self-assemble into complex, functional architectures is a cornerstone of supramolecular chemistry. The this compound scaffold is a promising candidate for the construction of such assemblies due to its inherent coordination sites and the potential for hydrogen bonding interactions.
While direct research on the supramolecular behavior of this compound is limited, studies on closely related derivatives offer valuable insights. For instance, the synthesis and self-assembly of 5-diethylboryl-2,3'-bipyridine, a compound with the same bipyridine core, have been successfully achieved using flow microreactors. nih.gov This derivative was found to exist as an equilibrium mixture of cyclic trimers and tetramers in solution, demonstrating the capacity of the 2,3'-bipyridine (B14897) framework to form discrete, ordered supramolecular structures. nih.gov The dynamic nature of this self-assembly was confirmed through various experiments, highlighting the influence of solvent and concentration on the equilibrium. nih.gov
Furthermore, the synthesis of a series of 2,3'-bipyridine-5-carbonitriles has been reported. nih.gov Although this study focused on the biological activities of these compounds, the synthetic methodologies developed can be adapted for the production of this compound, as the carbonitrile group can be readily converted to a carboxamide. The ability to introduce various substituents onto the bipyridine framework opens up possibilities for fine-tuning the self-assembly processes and the properties of the resulting supramolecular architectures. nih.gov
The carboxamide group itself is a powerful tool in crystal engineering, capable of forming robust hydrogen-bonded synthons. The combination of the bipyridine's metal-coordinating ability and the carboxamide's hydrogen-bonding potential makes this compound a highly versatile building block for the creation of intricate one-, two-, and three-dimensional supramolecular networks, including coordination polymers and metal-organic frameworks (MOFs). nih.govrsc.org The directionality and strength of these interactions can be engineered to control the topology and functionality of the final material.
Table 1: Self-Assembly Dynamics of a Functionalized 2,3'-Bipyridine Derivative
| Property | Observation | Reference |
| Compound | 5-Diethylboryl-2,3'-bipyridine | nih.gov |
| Synthesis Method | Flow microreactor | nih.gov |
| Self-Assembly Behavior | Equilibrium mixture of cyclic trimer and tetramer | nih.gov |
| Influencing Factors | Solvent ratio and concentration | nih.gov |
| Equilibrium Time (Flow NMR) | <18 s to 34-42 s depending on solvent | nih.gov |
Development of Electro-active Materials for Energy Storage (e.g., Flow Batteries)
The increasing demand for efficient and sustainable energy storage solutions has spurred research into novel electro-active materials. bohrium.com Redox-active organic materials, which are composed of earth-abundant elements and offer tunable properties, are emerging as promising alternatives to traditional inorganic materials used in batteries. nih.govnih.gov Bipyridine-containing structures are of particular interest due to their ability to undergo reversible redox reactions, a key requirement for rechargeable energy storage systems. nih.govjocpr.com
Electroactive polymers (EAPs) are a class of materials that can change their size or shape in response to an electrical field, making them suitable for applications such as actuators and sensors. wikipedia.orgazorobotics.com The incorporation of redox-active moieties like bipyridine into polymer backbones can impart the necessary electrochemical functionality for energy storage. While specific studies on this compound in this context are not yet prevalent, the broader class of bipyridine-based materials shows significant promise.
For example, bipyridine moieties have been successfully integrated into covalent organic frameworks (COFs) to create redox-active materials. nih.gov In one instance, a COF incorporating 5,5′-bis(cyanomethyl)-2,2′-bipyridine was synthesized and subsequently metallated with nickel. This material demonstrated catalytic activity in various light-mediated cross-coupling reactions, showcasing the synergistic interplay between the redox-active metal centers and the photoactive organic framework. nih.gov
The development of organic redox flow batteries (RFBs) represents another exciting frontier for bipyridine-based materials. These batteries store energy in liquid electrolytes containing dissolved redox-active organic molecules. jocpr.com The structural tunability of organic molecules allows for the optimization of key parameters such as redox potential, solubility, and stability. bohrium.com Although direct application of this compound in flow batteries has not been reported, theoretical and experimental studies on related bipyridine derivatives suggest their potential as anolytes (negative electrode materials). jocpr.com The introduction of electron-withdrawing groups, such as a carboxamide, can modulate the redox properties of the bipyridine core, potentially enhancing its performance in an energy storage device.
Future Directions and Research Outlook for 2,3 Bipyridine 5 Carboxamide
Development of Novel and Sustainable Synthetic Routes
The future synthesis of [2,3'-Bipyridine]-5'-carboxamide and its derivatives is geared towards efficiency, sustainability, and diversification. While traditional cross-coupling methods have been the mainstay for creating bipyridine structures, emerging strategies are focusing on minimizing waste, reducing energy consumption, and utilizing greener solvents and catalysts.
One promising avenue is the continued development of catalyst systems . Research into more robust and reusable catalysts, such as those based on earth-abundant metals or polymer-supported systems, is crucial for industrial-scale production. mdpi.com The aim is to move away from harsh reaction conditions and stoichiometric reagents towards more environmentally benign catalytic processes.
Another key area is the exploration of flow chemistry . This technology offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The continuous nature of flow synthesis is particularly well-suited for the production of fine chemicals like this compound, allowing for on-demand synthesis and purification.
Furthermore, the development of one-pot multi-component reactions will be instrumental in creating a diverse library of this compound derivatives. These reactions, where multiple starting materials are combined in a single step to form a complex product, offer a highly efficient route to novel structures with varied functionalities. This approach is particularly valuable for generating candidates for high-throughput screening in drug discovery and materials science.
Exploration of New Metal Complexes with Tailored Properties
The bipyridine core of this compound serves as an excellent chelating ligand for a wide range of metal ions. The future in this area lies in the rational design and synthesis of new metal complexes with precisely tailored electronic, optical, and catalytic properties.
The carboxamide group introduces an additional coordination site and the potential for hydrogen bonding, which can be exploited to create unique coordination environments and influence the properties of the resulting metal complexes. Researchers are exploring the complexation of this compound with various transition metals, lanthanides, and actinides to generate novel materials.
A significant focus is on the development of luminescent materials . By carefully selecting the metal center and modifying the ligand structure, it is possible to tune the emission properties of the resulting complexes for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. researchgate.netacs.org For instance, lanthanide complexes are known for their sharp emission lines and long luminescence lifetimes, making them ideal candidates for time-resolved bioassays. researchgate.net
Another area of intense research is the creation of catalytically active metal complexes . The electronic properties of the metal center can be modulated by the this compound ligand to enhance catalytic activity and selectivity for a variety of organic transformations. This includes applications in areas such as water oxidation, carbon dioxide reduction, and fine chemical synthesis. nih.gov
Table 1: Potential Metal Complexes and Their Prospective Applications
| Metal Ion | Potential Properties | Prospective Applications |
|---|---|---|
| Ruthenium(II) | Strong luminescence, redox activity | Photosensitizers, catalysts, bio-imaging |
| Iridium(III) | High phosphorescence quantum yields | OLEDs, photodynamic therapy |
| Europium(III) | Sharp red emission, long lifetime | Time-resolved immunoassays, red emitters |
| Terbium(III) | Strong green emission | Green emitters in displays, bio-probes |
| Platinum(II) | Square-planar geometry, catalytic activity | Anticancer agents, catalysts |
| Copper(II) | Redox activity, accessible coordination geometries | Catalysts, antimicrobial agents |
Deeper Mechanistic Understanding of Biological Interactions and Catalytic Cycles
To fully harness the potential of this compound and its metal complexes, a fundamental understanding of their interactions at the molecular level is essential. Future research will heavily rely on sophisticated analytical techniques and mechanistic studies to elucidate the intricate details of their biological activity and catalytic performance.
In the context of biological interactions , research will focus on identifying the specific molecular targets of this compound derivatives. This involves techniques such as affinity chromatography, mass spectrometry-based proteomics, and structural biology methods like X-ray crystallography and NMR spectroscopy to determine how these compounds bind to proteins and nucleic acids. Understanding these interactions is critical for the rational design of more potent and selective therapeutic agents. For instance, studies on related bipyridine carboxamide compounds have shown their potential as anti-inflammatory and antimicrobial agents. nih.gov
For catalytic cycles , detailed kinetic and spectroscopic studies will be employed to map out the elementary steps of catalytic reactions involving metal complexes of this compound. Techniques such as stopped-flow spectroscopy, in-situ NMR, and time-resolved spectroscopy will provide insights into the formation of reactive intermediates and the factors that govern catalyst turnover and stability. This knowledge is crucial for the optimization of existing catalysts and the design of new, more efficient catalytic systems.
Integration of Advanced Computational Modeling for Predictive Design and Discovery
Advanced computational modeling is set to become an indispensable tool in the exploration of this compound chemistry. By leveraging the power of theoretical calculations, researchers can predict the properties of new molecules and materials before they are synthesized, thereby accelerating the discovery process and reducing experimental costs.
Density Functional Theory (DFT) and other quantum chemical methods will be used to calculate the electronic structure, spectroscopic properties, and reactivity of this compound and its metal complexes. These calculations can provide valuable insights into ligand-metal bonding, predict photophysical properties, and elucidate reaction mechanisms.
Molecular dynamics (MD) simulations will be employed to study the behavior of these compounds in complex environments, such as in solution or in biological systems. MD simulations can reveal information about conformational changes, solvent effects, and the binding of molecules to biological targets, providing a dynamic picture of molecular interactions.
Furthermore, the development of machine learning and artificial intelligence (AI) algorithms will enable the high-throughput screening of virtual libraries of this compound derivatives. By training models on existing experimental data, AI can predict the properties of new compounds with increasing accuracy, guiding synthetic efforts towards the most promising candidates.
Exploration of this compound in Emerging Fields (e.g., Optoelectronics, Nanoscience)
The unique properties of this compound and its derivatives make them attractive candidates for application in a variety of emerging scientific and technological fields.
In optoelectronics , the focus will be on developing novel materials for light-emitting devices, sensors, and solar energy conversion. The ability to tune the photophysical properties of metal complexes of this compound by modifying the ligand or metal center opens up possibilities for creating materials with tailored absorption and emission characteristics. rsc.org
In the realm of nanoscience , this compound can be used as a functional ligand for the surface modification of nanoparticles. rsc.orgmdpi.com This can impart new functionalities to the nanoparticles, such as catalytic activity, luminescence, or targeting capabilities for biomedical applications. For example, nanoparticles functionalized with these ligands could be used for targeted drug delivery or as contrast agents in medical imaging. The development of metal-organic frameworks (MOFs) using bipyridine-based linkers is another active area of research, with potential applications in gas storage, separation, and catalysis. mdpi.comrsc.orgresearchgate.net
Q & A
Q. Critical Parameters :
- Reaction Temperature : Maintain 60–80°C during coupling to prevent side reactions.
- Catalyst Selection : Pd(PPh₃)₄ for cross-coupling yields >80% efficiency .
Advanced: How can computational methods predict the reactivity of this compound in enzyme inhibition studies?
Answer:
- Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases). The carboxamide group forms hydrogen bonds with catalytic lysine residues, as seen in AXL kinase inhibition studies .
- DFT Calculations : Assess electron density distribution; the bipyridine core’s electron-deficient nature enhances electrophilic attack at the 5'-position .
- MD Simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories to identify binding hotspots .
Data Validation : Compare computed binding affinities (ΔG values) with experimental IC₅₀ measurements from fluorescence polarization assays .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., δ ~8.5 ppm for bipyridine protons; δ ~170 ppm for carboxamide carbonyl) .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 244.09) validate molecular weight .
- X-ray Crystallography : Resolves planar bipyridine geometry and dihedral angles (<10° between rings) .
Advanced: How does fluorination at specific positions alter the compound’s pharmacokinetic profile?
Answer:
- Fluorine at 6-Position : Increases lipophilicity (logP +0.5), enhancing blood-brain barrier permeability (e.g., 6-fluoro analogs show 2× higher CNS uptake) .
- Fluorine at 2'-Position : Reduces metabolic clearance by cytochrome P450 enzymes (t₁/₂ increased from 2.1 to 4.7 hours in hepatic microsomes) .
- Trade-offs : Fluorine may introduce steric hindrance, reducing binding affinity by ~30% in some kinase targets .
Q. Methodology :
- In Vitro Assays : Use Caco-2 cells for permeability studies and LC-MS/MS for metabolite identification .
Advanced: How can this compound act as a ligand in coordination chemistry?
Answer:
Q. Synthetic Protocol :
Basic: How to resolve contradictions in structure-activity relationships (SAR) for analogs?
Answer:
- Systematic Substituent Variation : Test methyl, fluoro, and methoxy groups at positions 5, 6, and 2' to isolate electronic vs. steric effects .
- Statistical Analysis : Use multivariate regression (e.g., CoMFA) to correlate logD, polar surface area, and IC₅₀ values .
- Case Study : 6-Fluoro analogs show improved membrane permeability but reduced solubility—balance via prodrug strategies (e.g., esterification) .
Advanced: What strategies mitigate hydrolysis of the carboxamide group under physiological conditions?
Answer:
- Steric Shielding : Introduce ortho-methyl groups to the carboxamide, reducing hydrolysis rates by 70% .
- Prodrug Design : Replace -CONH₂ with -COOEt, which is enzymatically cleaved in vivo .
- pH Optimization : Formulate at pH 6.5–7.0 to minimize base-catalyzed degradation (t₁/₂ increases from 1.5 to 8.3 hours) .
Basic: How to validate target engagement in cellular assays?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
